1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (molecular formula: C₁₆H₁₀ClN₃O₃) is a pyrazole-based compound featuring a chloro substituent at the 3-position of one phenyl ring and a nitro group at the 3-position of another phenyl ring. Its molecular structure (SMILES: C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O) highlights the presence of electron-withdrawing groups (Cl and NO₂), which influence its electronic properties and reactivity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-2-5-14(8-13)19-9-12(10-21)16(18-19)11-3-1-6-15(7-11)20(22)23/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHUDMBLPMXREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618101-71-6 | |
| Record name | 1-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The Vilsmeier-Haack reaction is the most widely reported method for synthesizing pyrazole-4-carbaldehydes. This approach involves the formylation of hydrazones or pyrazole precursors using the Vilsmeier reagent (a complex of $$ \text{POCl}_3 $$ and $$ \text{DMF} $$).
- Hydrazone Formation : 3-Chlorophenylhydrazine is condensed with 3-nitroacetophenone in ethanol under acidic conditions to form the hydrazone intermediate.
- Cyclization and Formylation : The hydrazone is treated with $$ \text{POCl}_3 $$ (3 equiv.) in anhydrous $$ \text{DMF} $$ at 70–80°C for 4–6 hours. The reaction proceeds via electrophilic attack at the pyrazole’s 4-position, followed by hydrolysis to yield the carbaldehyde.
Key Advantages :
- High regioselectivity for the 4-position due to electronic effects of the nitro and chloro substituents.
- Yields range from 70% to 85% under optimized conditions.
Limitations :
- Requires strict moisture control and handling of corrosive $$ \text{POCl}_3 $$.
- Byproducts such as phosphorylated intermediates may complicate purification.
Alternative Synthetic Pathways
Condensation of Hydrazines with 1,3-Diketones
This method involves the cyclocondensation of substituted hydrazines with 1,3-diketones, followed by oxidation to introduce the formyl group.
- Cyclocondensation : 3-Chlorophenylhydrazine reacts with 3-nitrobenzoylacetone in acetic acid to form 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole.
- Oxidation : The pyrazole intermediate is treated with $$ \text{NaClO}2 $$ and $$ \text{NH}2\text{SO}_3\text{H} $$ in acetone to oxidize the 4-methyl group to a formyl group.
Oxidation of Pyrazole-4-Methanol Derivatives
Pyrazole-4-methanol intermediates can be oxidized to carbaldehydes using mild oxidizing agents such as pyridinium chlorochromate ($$ \text{PCC} $$).
- Synthesis of Methanol Intermediate : 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-methanol is prepared via Grignard addition to a pyrazole-4-carbonyl precursor.
- Oxidation : $$ \text{PCC} $$ in $$ \text{CH}2\text{Cl}2 $$ at 0°C for 8 hours yields the carbaldehyde.
- Avoids harsh reagents like $$ \text{POCl}_3 $$.
- Suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each method:
Optimization Strategies and Industrial Applications
Solvent and Catalyst Optimization
- Polar Aprotic Solvents : $$ \text{DMF} $$ and $$ \text{DMSO} $$ enhance reaction rates in Vilsmeier-Haack reactions by stabilizing ionic intermediates.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide ($$ \text{TBAB} $$) improves yields in condensation reactions by facilitating interphase reactant transfer.
Scalability and Green Chemistry
Recent patents highlight one-pot syntheses to minimize intermediate isolation. For example, in-situ generation of 3-hydroxypyrazole derivatives avoids purification steps, reducing waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(3-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis :
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in synthesizing pharmaceuticals targeting inflammatory diseases and cancer. Its unique structure allows it to modulate biological activity effectively, making it a valuable compound in medicinal chemistry .
Case Study :
A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory and anticancer properties. The synthesis of such derivatives often involves this compound as a precursor, highlighting its importance in developing new therapeutic agents .
Agricultural Chemistry
Insecticidal Applications :
This compound has been explored for its potential in formulating agrochemicals, particularly as a potent insecticide. Its effectiveness in pest control contributes to enhanced crop yields and food security .
Research Findings :
Studies have shown that pyrazole derivatives can significantly reduce pest populations while being less harmful to non-target organisms. This characteristic is crucial for sustainable agricultural practices .
Material Science
Development of New Materials :
The compound is being investigated for its potential applications in creating advanced materials, including polymers and coatings with specific thermal and mechanical properties. The incorporation of pyrazole structures can enhance the performance characteristics of these materials .
Analytical Chemistry
Reference Standard Usage :
In analytical chemistry, this compound serves as a reference standard in various detection methods. Its unique spectral properties aid researchers in accurately detecting and quantifying similar compounds within complex mixtures .
Research in Organic Synthesis
Building Block for Synthesis :
This compound acts as a versatile building block in organic synthesis, allowing chemists to create diverse derivatives tailored for specific applications across multiple fields, including pharmaceuticals and materials science .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis | Targets inflammatory diseases and cancer |
| Agricultural Chemistry | Formulation of insecticides | Enhances crop yield and food security |
| Material Science | Development of polymers and coatings | Improves thermal and mechanical properties |
| Analytical Chemistry | Reference standard for detection methods | Ensures accuracy in chemical analysis |
| Organic Synthesis | Building block for creating derivatives | Facilitates tailored applications in various fields |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and aldehyde groups can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
1-(4-Chlorophenyl)-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde
- Structural difference : Chloro substituent at the 4-position instead of the 3-position on the phenyl ring.
- For example, 4-chloro derivatives may exhibit enhanced planarity compared to 3-chloro analogues, influencing binding to biological targets .
1-(3-Chlorophenyl)-3-(4-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde
Functional Group Variations
1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde (Compound 4b)
- Key difference : Replacement of the 3-chlorophenyl group with a benzoyl group.
- Spectroscopic data :
3-(Thiophen-2-yl)-1H-Pyrazole-4-Carbaldehyde Derivatives
Spectroscopic and Analytical Data
Key Findings and Implications
Substituent Position : The 3-chloro and 3-nitro groups in the target compound may reduce solubility compared to analogues with para-substituted electron-withdrawing groups.
Biological Potential: While the target compound lacks extensive activity data, structural analogues with similar substituents (e.g., 4-nitro or thiophene) show promise in antimicrobial and anti-inflammatory applications.
Synthetic Efficiency : Microwave-assisted methods offer advantages over traditional routes, suggesting opportunities for optimizing the target compound’s synthesis.
Biological Activity
1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole class, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H10ClN3O3. The synthesis typically involves the condensation of appropriate hydrazones with aldehydes or ketones under acidic conditions, leading to the formation of the pyrazole ring. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown potent antiproliferative effects against various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of 0.26 μM against MCF-7 breast cancer cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.26 |
| Pyrazole Derivative X | HePG-2 | 5.55 |
| Pyrazole Derivative Y | HCT-116 | 1.82 |
Anti-inflammatory Activity
Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A related compound was shown to have an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
While some pyrazole derivatives exhibit antimicrobial activity, studies on this compound suggest limited effectiveness against certain bacterial strains . However, compounds with similar structures have shown varying degrees of antibacterial properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Toton et al., a series of pyrazole derivatives were synthesized and tested for their anticancer activity. The compound similar to this compound exhibited significant inhibition of cell viability in MCF-7 cells through caspase activation pathways, indicating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Properties
A recent review highlighted the anti-inflammatory effects of various pyrazole derivatives, noting that compounds with nitro groups displayed enhanced activity by modulating inflammatory mediators . This suggests that the nitrophenyl group in our compound could contribute positively to its anti-inflammatory profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in laboratory settings?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Condensation : Reacting 3-chlorophenylhydrazine with a β-keto aldehyde derivative to form the pyrazole core.
Nitration : Introducing the nitro group at the 3-position of the phenyl ring using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C).
Purification : Recrystallization from ethanol or column chromatography to isolate the aldehyde functionality.
Key challenges include optimizing reaction stoichiometry and avoiding over-nitration. Monitoring via TLC or HPLC is critical .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths (e.g., C–N: ~1.34 Å, C–Cl: ~1.74 Å) and dihedral angles between aromatic rings .
- NMR Spectroscopy : Key signals include:
- Aldehyde proton at δ ~9.8–10.2 ppm (¹H NMR).
- Nitro group meta to pyrazole in ¹³C NMR (δ ~148 ppm for NO₂-substituted carbons).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 356.03 (calculated) .
Advanced Research Questions
Q. What experimental strategies mitigate low yields during the pyrazole cyclization step?
- Methodological Answer : Low yields often stem from side reactions (e.g., dimerization). Strategies include:
- Catalyst Optimization : Use Lewis acids like ZnCl₂ or Cu(OAc)₂ to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition.
Evidence from analogous pyrazole syntheses shows yield improvements from 30% to >70% with these adjustments .
Q. How do electronic effects of the 3-chlorophenyl and 3-nitrophenyl substituents influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group (-NO₂) deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation.
- Steric and Electronic Interactions : Chlorine’s inductive effect increases the electrophilicity of the pyrazole’s aldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation).
Computational studies (DFT) can map charge distribution, while Hammett plots quantify substituent effects on reaction rates .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
- Assay Conditions : Validate cytotoxicity assays (e.g., MTT) with controls for nitroreductase interference (common with nitroaryl groups).
- Structural Analogues : Compare activity trends across derivatives (e.g., replacing -NO₂ with -CF₃) to isolate substituent-specific effects .
Methodological Design & Data Analysis
Q. What computational tools predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the aldehyde and Lys721.
QSAR Modeling : Train models using descriptors like LogP, polar surface area, and nitro group orientation.
Studies on similar pyrazole-4-carbaldehydes show correlation between docking scores and IC₅₀ values (R² > 0.85) .
Q. What are the best practices for analyzing conformational dynamics in solution?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent splitting of pyrazole ring protons to assess rotational barriers.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to study aldehyde group flexibility.
Crystallographic data (e.g., torsion angles ~5–10°) can validate simulation accuracy .
Safety & Stability in Research Settings
Q. How should researchers handle this compound to ensure stability during storage?
- Methodological Answer :
- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Decomposition Risks : Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic degradation into CO and NOₓ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
